2-(3,4-dimethylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pesticides Applications
Research on N-derivatives of similar compounds has characterized them through X-ray powder diffraction, revealing their potential as pesticides. These organic compounds, including variations like "2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide" among others, have been identified for their potential pesticidal properties (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis and Chemical Properties
Studies have detailed the synthesis processes for related compounds, highlighting methodologies that could be applicable to the synthesis of "2-(3,4-dimethylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide". For instance, the synthesis of T2288 from bench synthesis to pilot production offers insights into practical processes for creating N-derivatives with potential therapeutic uses (Guillaume et al., 2003).
Biological Activity
A study on the synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives explores the creation of compounds geared towards biological activity against enzymes like acetylcholinesterase and lipoxygenase (Khalid et al., 2014).
Pharmacological Evaluation
Research into the pharmacological evaluation of phenylacetamides as sodium-channel blockers reveals the potential medical applications of structurally related compounds. These studies examine the compounds' abilities as inhibitors of specific biological processes, indicating a pathway for the pharmacological use of "this compound" (Roufos et al., 1994).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-10-12-24(13-11-16)21-7-5-4-6-20(21)23-22(25)15-26-19-9-8-17(2)18(3)14-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZHNVXPZDXICS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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